3-((Diethylamino)methyl)thiazolidine-2,4-dione
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Overview
Description
3-((Diethylamino)methyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)methyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-((Diethylamino)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
3-((Diethylamino)methyl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications in the treatment of diabetes, inflammation, and neurodegenerative diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-((Diethylamino)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Antidiabetic Activity: The compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin sensitivity and glucose metabolism.
Antimicrobial Activity: It inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis.
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), protecting cells from oxidative damage
Comparison with Similar Compounds
3-((Diethylamino)methyl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives:
Thiazolidinedione: Known for its antidiabetic properties, it shares a similar core structure but differs in its substituents.
Thiazolidine-2,4-dione: The parent compound, which lacks the diethylamino group, exhibits different biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms but have distinct pharmacological profiles
The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N2O2S |
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Molecular Weight |
202.28 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2S/c1-3-9(4-2)6-10-7(11)5-13-8(10)12/h3-6H2,1-2H3 |
InChI Key |
SUWPRJILSSCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C(=O)CSC1=O |
Origin of Product |
United States |
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